(2-Propylphenyl)boronic acid
Description
Significance and Versatility in Organic Synthesis
The significance of arylboronic acids in organic synthesis is underscored by their role as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org They are most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgfishersci.es The reaction's mild conditions and tolerance of a wide array of functional groups have made it a cornerstone of modern synthetic chemistry. fishersci.es
Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for C-O and C-N bond formation, and additions to carbonyl compounds. nih.gov Their reactivity can be finely tuned by altering the substituents on the aromatic ring, allowing for a high degree of control in complex molecular syntheses. mackenzie.br
Research Trajectories of Organoboron Compounds, with Emphasis on Arylboronic Acids
The field of organoboron chemistry is dynamic, with ongoing research focused on expanding the scope and efficiency of reactions involving these compounds. rsc.orgnumberanalytics.com A significant trend is the development of more robust and less sensitive boron reagents. numberanalytics.com Researchers are also exploring novel catalytic systems, including those based on earth-abundant metals, to replace precious metal catalysts like palladium, thereby enhancing the sustainability of synthetic processes. nih.gov
Another burgeoning area of research involves the use of arylboronic acids as precursors to aryl radicals, opening up new avenues for functionalization through oxidative carbon-boron bond cleavage. rsc.org Furthermore, the applications of arylboronic acids are extending beyond traditional organic synthesis into materials science, where they serve as building blocks for covalent organic frameworks (COFs) and functional polymers, and into medicinal chemistry, with several boronic acid-containing drugs approved for therapeutic use. researchgate.netnih.gov The development of electrochemical and photochemical methods for the synthesis and transformation of organoboron compounds represents another frontier in this evolving field. nih.govbohrium.com
Properties
IUPAC Name |
(2-propylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7,11-12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZANECXUCYGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880349-00-8 | |
| Record name | (2-propylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 2 Propylphenyl Boronic Acid in Organic Transformations
Fundamental Reactivity Pathways of Arylboronic Acids
Arylboronic acids, including (2-Propylphenyl)boronic acid, are versatile reagents in organic chemistry, primarily known for their role in the Suzuki-Miyaura cross-coupling reaction. rsc.org Their reactivity is governed by the properties of the carbon-boron bond and the Lewis acidic nature of the boron atom. wiley-vch.deresearchgate.net
Lewis Acidity and Boronate Ester Formation
Boronic acids are characterized as Lewis acids due to the electron-deficient, sp²-hybridized boron atom which possesses a vacant p-orbital. wiley-vch.de This Lewis acidity allows them to accept a pair of electrons from a Lewis base. In aqueous solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions, [ArB(OH)₃]⁻. nih.govwikipedia.org The pKa for many phenylboronic acids is around 9, but this can shift to approximately 7 upon forming the tetrahedral boronate complex. wikipedia.org
A key reaction stemming from their Lewis acidity is the formation of boronate esters through a reversible condensation reaction with diols. chemicalbook.com This process is often used to protect the boronic acid group or to modify its reactivity. acs.org The equilibrium can be driven towards the ester by removing water, for example, by using a Dean-Stark apparatus. chemicalbook.com The formation of cyclic boronate esters, such as dioxaborolanes (5-membered rings) and dioxaborinanes (6-membered rings), is particularly common. wikipedia.org
The Lewis acidity of the boronic acid is influenced by the substituents on the aryl ring. d-nb.info For this compound, the ortho-propyl group exerts steric hindrance around the boron center. This steric bulk can make it more difficult for the boron to adopt a tetrahedral geometry upon complexation, potentially reducing its Lewis acidity compared to an unhindered analogue like phenylboronic acid. mdpi.com
Transmetalation Processes in Catalytic Cycles
Transmetalation is the pivotal step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic group from the boron atom is transferred to a transition metal catalyst, typically palladium. rsc.org This process regenerates the catalyst and precedes the final reductive elimination step that forms the new carbon-carbon bond.
The mechanism of transmetalation has been the subject of extensive study, and two primary pathways are generally accepted:
The Boronate Pathway: In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic "ate" complex, [ArB(OH)₃]⁻. This tetracoordinate boronate then reacts with the palladium(II) complex (LₙPd(II)RX) to transfer the aryl group. chemrxiv.orgnih.gov
The Oxo-Palladium Pathway: Here, the halide ligand on the palladium(II) complex is replaced by a hydroxide (B78521) or alkoxide ligand, forming a hydroxo-palladium species (LₙPd(II)ROH). This complex then reacts with the neutral boronic acid. rsc.orgchemrxiv.org
For both pathways, the formation of a Pd-O-B linkage is a critical pre-transmetalation event. chemrxiv.org The presence of a base is crucial, as it facilitates the formation of either the boronate or the hydroxo-palladium species. nih.gov The choice of pathway can be influenced by reaction conditions, such as the specific ligands, base, and solvent system used. nih.gov In the context of this compound, the steric hindrance from the ortho-propyl group can slow down the rate of transmetalation compared to less hindered arylboronic acids.
Detailed Mechanistic Studies
To fully understand and optimize reactions involving this compound, detailed mechanistic investigations are essential. These studies employ a combination of experimental techniques and computational modeling to map out reaction pathways, identify key intermediates, and quantify the factors that control reaction outcomes.
Experimental Elucidation of Reaction Intermediates and Transition States
Understanding a catalytic cycle requires the characterization of species that exist along the reaction coordinate. Experimental techniques have been crucial in providing evidence for the proposed mechanisms of arylboronic acid reactions.
NMR Spectroscopy: Low-temperature Nuclear Magnetic Resonance (NMR) has been a powerful tool for observing reaction intermediates. For instance, groundbreaking studies have successfully characterized pre-transmetalation intermediates that feature Pd-O-B linkages, confirming the association between the palladium complex and the boron species before the aryl transfer occurs. chemrxiv.org
Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the real-time monitoring of reactions. This method has been used to identify key intermediates in palladium-catalyzed conjugate additions of arylboronic acids, including arylpalladium(II) cations and arylpalladium-enone complexes. rsc.org
Kinetic Studies: Detailed kinetic analyses provide quantitative data on reaction rates and how they are affected by the concentrations of reactants, catalysts, and ligands. Such studies have been instrumental in distinguishing between different catalytic pathways and in determining the rate-limiting step of a reaction. chemrxiv.orgnih.gov For example, kinetic isotope effects (KIEs) have been used to provide atomistic insight into the oxidative addition and transmetalation steps of the Suzuki-Miyaura reaction. chemrxiv.org
These experimental approaches provide a framework for understanding the behavior of arylboronic acids in catalytic cycles. While specific studies focusing solely on this compound are less common, the general principles derived from studies on other ortho-substituted arylboronic acids are directly applicable.
Computational Chemistry Applications in Reaction Mechanism Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction mechanisms at the molecular level. rsc.org It allows researchers to visualize structures and calculate the energies of transient species like transition states, which are often impossible to observe experimentally.
Key applications in the study of arylboronic acid reactivity include:
Mapping Reaction Pathways: DFT calculations can map the entire energy profile of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.net This helps to identify the most energetically favorable pathway and the rate-determining step.
Analyzing Transition States: By calculating the structure and energy of transition states, chemists can gain insight into the factors that control reaction barriers. For instance, calculations can elucidate how a base assists in the transmetalation step or why one reaction pathway is preferred over another. rsc.orgresearchgate.net
Understanding Ligand Effects: Computational models can predict how different ligands on the metal catalyst affect reaction efficiency by altering the steric and electronic environment of the metal center.
Investigating Non-Covalent Interactions: Quantum chemical analyses can be used to understand the subtle non-covalent interactions, such as polar-π interactions, that can stabilize boronic acids and their boronate forms. d-nb.inforu.nl
For this compound, computational studies are particularly valuable for quantifying the steric impact of the ortho-propyl group on the transition state energies of key steps like transmetalation, thereby explaining observed differences in reactivity.
Influence of Steric and Electronic Factors on Reactivity and Selectivity
The reactivity and selectivity of this compound are directly governed by the interplay of the steric and electronic effects of its ortho-propyl substituent.
Steric Effects: The primary influence of the 2-propyl group is steric hindrance. organic-chemistry.org This bulkiness can:
Hinder Approach to the Boron Atom: The propyl group can physically block the approach of other molecules, such as diols for esterification or the palladium complex during transmetalation. This often leads to slower reaction rates compared to meta- or para-substituted isomers.
Inhibit Coplanarity: In reactions where conjugation between the phenyl ring and the boronic acid group is important, the steric clash between the ortho-propyl group and the B(OH)₂ group can force the B(OH)₂ group to twist out of the plane of the aromatic ring. acs.org This disruption of coplanarity can affect the electronic properties at the reaction center.
Influence Acidity: Steric hindrance can make the formation of the tetrahedral boronate anion [ArB(OH)₃]⁻ more difficult, leading to a decrease in Lewis acidity compared to the corresponding para isomer. mdpi.com
Electronic Effects: The propyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This electronic effect is typically less dominant than the steric effect for ortho-substituents. An electron-donating group can slightly increase the electron density on the phenyl ring, which can influence the rates of steps like oxidative addition or transmetalation, though this effect is often overshadowed by the significant steric hindrance.
The table below summarizes the expected impact of the 2-propyl substituent on various properties and reaction steps, in comparison to an unhindered analogue like phenylboronic acid.
| Property/Process | Influence of 2-Propyl Group | Rationale |
| Lewis Acidity | Decreased | Steric hindrance destabilizes the formation of the tetrahedral boronate anion. mdpi.com |
| Rate of Boronate Ester Formation | Decreased | Steric hindrance impedes the approach of the diol to the boron center. |
| Rate of Transmetalation | Decreased | The bulky ortho-group hinders the necessary approach and coordination to the palladium center. organic-chemistry.org |
| Rate of Protodeboronation | Variable | While often slower due to sterics, the specific pH and mechanism can lead to complex rate profiles. acs.orgnih.gov |
These factors are critical for synthetic planning. While the steric bulk of this compound can be a challenge, leading to lower reactivity, it can also be exploited to achieve selectivity in certain transformations where steric differentiation is key.
Applications of 2 Propylphenyl Boronic Acid in Advanced Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for the construction of intricate organic molecules, and (2-propylphenyl)boronic acid serves as a key building block in several of these transformations.
Suzuki-Miyaura Coupling: Advancements and Scope
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely employed for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.
The general catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The use of this compound in this reaction allows for the synthesis of 2-propyl-substituted biaryl compounds.
A notable application is the synthesis of 4'-methoxy-2-propyl-biphenyl, which can be achieved by coupling trifluoro-methanesulfonic acid 2-propyl-phenyl ester with 4-methoxyphenylboronic acid. wiley-vch.de While this specific example uses a triflate derivative of the 2-propylphenyl moiety, the reverse reaction using this compound and a suitable aryl halide or triflate is also a viable synthetic route.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Ortho-Substituted Phenylboronic Acids
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | (2-Methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 |
| 2 | 4-Iodotoluene | (2-Ethylphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 92 |
| 3 | 1-Chloro-3-nitrobenzene | This compound (projected) | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | >90 (expected) |
This table presents representative data for ortho-substituted phenylboronic acids to illustrate the expected high efficiency of this compound in similar Suzuki-Miyaura coupling reactions.
Chan-Lam Coupling: Diverse Carbon-Heteroatom Bond Formations (C-N, C-O)
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. nih.govresearchgate.netorganic-chemistry.org This reaction is a valuable alternative to other methods like the Buchwald-Hartwig amination, often offering milder reaction conditions. The Chan-Lam coupling involves the reaction of a boronic acid with an amine or an alcohol in the presence of a copper salt, typically Cu(OAc)₂, and an oxidant, which can be atmospheric oxygen.
C-N Bond Formation: The Chan-Lam N-arylation allows for the coupling of this compound with a wide range of nitrogen-containing nucleophiles, including amines, amides, and heterocycles. This reaction is particularly useful for the synthesis of N-aryl compounds that are important in medicinal chemistry. The reaction mechanism is believed to proceed through a Cu(II) intermediate, which undergoes transmetalation with the boronic acid, followed by coordination of the amine and reductive elimination to form the C-N bond.
C-O Bond Formation: Similarly, the Chan-Lam O-arylation facilitates the synthesis of diaryl ethers by coupling this compound with phenols. This transformation is a valuable tool for the construction of complex molecules containing the diaryl ether motif, which is present in numerous natural products and pharmaceuticals.
Table 2: Representative Chan-Lam Coupling Reactions with Phenylboronic Acids
| Entry | Nucleophile | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 |
| 2 | Phenol | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 78 |
| 3 | Aniline | This compound (projected) | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | High (expected) |
| 4 | 4-Methoxyphenol | This compound (projected) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | High (expected) |
This table illustrates the general applicability of the Chan-Lam coupling and the expected outcomes for reactions involving this compound.
Petasis (Borono-Mannich) Reaction: Multicomponent Approaches to Amines
The Petasis reaction, also known as the borono-Mannich reaction, is a versatile three-component reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a boronic acid to generate substituted amines. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This multicomponent approach offers a high degree of molecular diversity from readily available starting materials, making it a powerful tool in combinatorial chemistry and drug discovery.
The reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl component. The boronic acid then reacts with this electrophilic intermediate to form a new carbon-carbon bond, leading to the desired amine product. The Petasis reaction is known for its operational simplicity and tolerance of a wide range of functional groups. The use of this compound in this reaction allows for the direct installation of the 2-propylphenyl group onto an amine scaffold.
Table 3: Representative Petasis (Borono-Mannich) Reactions
| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Yield (%) |
| 1 | Morpholine | Paraformaldehyde | Vinylboronic acid | Toluene | 85 |
| 2 | Piperidine | Glyoxylic acid | Phenylboronic acid | Dichloromethane | 75 |
| 3 | Dibenzylamine | Paraformaldehyde | This compound (projected) | Dichloromethane | High (expected) |
This table showcases the diversity of the Petasis reaction and the potential for high-yielding syntheses using this compound.
Liebeskind-Srogl Cross-Coupling and Other Carbon-Carbon Bond Formations
The Liebeskind-Srogl cross-coupling is a unique palladium-catalyzed reaction that forms a new carbon-carbon bond by coupling a thioester with a boronic acid. nih.govwikipedia.org This reaction is particularly noteworthy because it proceeds under neutral conditions, making it suitable for substrates that are sensitive to the basic conditions often required in other cross-coupling reactions like the Suzuki-Miyaura coupling.
The reaction is co-mediated by a stoichiometric amount of a copper(I) carboxylate, which is believed to facilitate the transmetalation step. The use of this compound in the Liebeskind-Srogl coupling provides a direct route to 2-propylphenyl ketones.
Asymmetric Synthesis and Stereocontrol
The development of asymmetric reactions that allow for the selective synthesis of a single enantiomer of a chiral molecule is a major focus of modern organic chemistry. This compound can be employed as a nucleophile in several asymmetric transformations.
Rhodium and Palladium-Catalyzed Asymmetric 1,4-Additions
The asymmetric 1,4-addition (or conjugate addition) of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective construction of carbon-carbon bonds. Both rhodium and palladium catalysts, in combination with chiral ligands, have been successfully employed for this transformation.
Rhodium-Catalyzed Additions: Chiral rhodium complexes are effective catalysts for the asymmetric 1,4-addition of arylboronic acids to enones and nitroalkenes. nih.gov The reaction typically proceeds with high enantioselectivity, providing access to chiral β-aryl ketones and nitroalkanes. The steric hindrance of the ortho-propyl group in this compound can influence the stereochemical outcome of the reaction, sometimes leading to lower yields but potentially high enantioselectivities depending on the chiral ligand employed.
Palladium-Catalyzed Additions: Palladium-catalyzed asymmetric 1,4-additions of arylboronic acids to cyclic enones have also been well-developed. organic-chemistry.orgnih.gov These reactions often tolerate a broader range of functional groups compared to their rhodium-catalyzed counterparts. While ortho-substituted boronic acids can be challenging substrates, often resulting in lower yields, successful examples have been reported. organic-chemistry.orgnih.gov The use of this compound in these reactions would lead to the formation of chiral products containing a quaternary carbon center, a valuable structural motif in many biologically active molecules.
Table 4: Representative Asymmetric 1,4-Addition Reactions with Ortho-Substituted Phenylboronic Acids
| Entry | α,β-Unsaturated Substrate | Boronic Acid | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | (2-Methylphenyl)boronic acid | [Rh(cod)₂]BF₄ / (S)-BINAP | Toluene/H₂O | 85 | 98 |
| 2 | 2-Cyclopentenone | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂ / (R)-BINAP | 1,4-Dioxane | 75 | 95 |
| 3 | 2-Cyclohexenone | This compound (projected) | Pd(TFA)₂ / Chiral Ligand | Dichloroethane | Moderate-High | High |
This table provides examples of the high enantioselectivities that can be achieved in asymmetric 1,4-additions with ortho-substituted phenylboronic acids, suggesting the potential for similar success with this compound.
Solid-Phase Synthesis Applications
Solid-phase organic synthesis (SPOS) offers significant advantages for library construction and purification, circumventing the need for traditional aqueous workups and chromatography. acs.org Boronic acids, including this compound, can be effectively utilized in SPOS through immobilization on solid supports.
A general and robust method for the solid-phase application of boronic acids involves their immobilization onto a diethanolamine-functionalized resin. acs.orgnih.govacs.org This approach facilitates the immobilization of a wide variety of arylboronic acids by forming a stable bicyclic diethanolamine boronate. nih.govacs.org The attachment is readily achieved by stirring the boronic acid with N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin in an anhydrous solvent at room temperature. acs.orgnih.gov
Once immobilized, the resin-bound boronic acid can undergo a wide array of synthetic transformations on the aromatic ring or on other functional groups present in the molecule. nih.gov The boronic acid moiety remains protected as a stable diethanolamine ester. acs.org After the desired synthetic sequence is complete, the derivatized boronic acid can be cleaved from the resin. Hydrolytic cleavage requires a large excess of water, releasing the free boronic acid. nih.gov Alternatively, the product can be released through a modifying cleavage procedure, such as oxidation to yield a phenol derivative. acs.org This solid-phase methodology is also applicable to the synthesis of peptide boronic acids, where a 1-glycerol polystyrene resin can be used to anchor the C-terminal boronic acid during standard Fmoc-based peptide synthesis. nih.govnih.gov
| Step | Description | Key Reagent/Support | Outcome |
|---|---|---|---|
| Immobilization | Boronic acid is attached to a solid support via esterification. | N,N-Diethanolaminomethyl Polystyrene (DEAM-PS) Resin. acs.orgnih.govacs.org | Stable, resin-bound bicyclic diethanolamine boronate. nih.gov |
| Derivatization | Chemical transformations are performed on the immobilized molecule. | Various reagents depending on the desired reaction. nih.gov | Modified, resin-bound boronic acid derivative. acs.org |
| Cleavage (Standard) | The final product is released from the solid support. | Large excess of water (hydrolysis). nih.gov | Free, functionalized boronic acid. acs.org |
| Cleavage (Modifying) | The product is released and the boronic acid is transformed simultaneously. | Oxidizing agents (e.g., for conversion to phenol). acs.org | Functionalized phenol or other derivative. acs.org |
Synthesis of Boronic Acid-Containing Peptides and Small Molecules
This compound serves as a valuable building block in the synthesis of complex organic molecules, including peptides and other small molecules with potential biological activity. Its utility stems from the versatile reactivity of the boronic acid moiety, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Multicomponent reactions (MCRs), in particular, offer an efficient pathway to generate molecular diversity from simple starting materials in a single step.
Two prominent examples of such reactions are the Petasis borono-Mannich (PBM) reaction and the Ugi four-component reaction (Ugi-4CR). These reactions are instrumental in the field of medicinal chemistry for the rapid assembly of compound libraries for drug discovery.
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, yielding substituted amines, including valuable α-amino acids wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org. While specific examples utilizing this compound are not extensively documented, its nature as an arylboronic acid makes it a suitable candidate for this transformation. The general mechanism involves the formation of an iminium ion from the amine and carbonyl, which then undergoes nucleophilic attack by the organic group from the boronic acid. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups wikipedia.orgorganic-chemistry.org.
The Ugi four-component reaction is another powerful tool for the synthesis of peptide-like structures, known as peptidomimetics d-nb.infowikipedia.orgorganic-chemistry.orgnih.gov. This reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. The incorporation of boronic acids into the Ugi reaction can be achieved by using a component that already contains a boronic acid moiety. Although direct participation of this compound as one of the four primary components is not standard, its derivatives, such as an aldehyde- or amine-functionalized this compound, could be employed nih.gov. The high atom economy and convergence of the Ugi reaction make it a highly efficient method for generating complex molecules wikipedia.orgorganic-chemistry.org.
The synthesis of boronic acid-containing peptides can also be achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acid building blocks that incorporate a boronic acid group nih.govrsc.orgresearchgate.net. This allows for the precise incorporation of a boronic acid at a specific position within a peptide sequence. While this method is generally applicable, the synthesis of a specific this compound-containing amino acid would be a prerequisite.
Below is an illustrative table of multicomponent reactions where arylboronic acids, analogous to this compound, are used to synthesize complex small molecules.
| Reaction | Components | Product Type | Potential Application |
| Petasis Reaction | Amine, Carbonyl, Arylboronic Acid | Substituted Amines, α-Amino Acids | Peptidomimetics, Bioactive Small Molecules |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide (with one component containing a boronic acid) | Peptidomimetics, Heterocycles | Drug Discovery, Chemical Biology |
This table illustrates the general utility of arylboronic acids in multicomponent reactions. Specific reaction conditions and yields would need to be optimized for this compound.
Strategies for Increasing Functional Group Tolerance
The successful application of this compound in complex, multi-step organic syntheses is highly dependent on the tolerance of various functional groups present in the reactants and intermediates. The boronic acid moiety itself can be sensitive to certain reaction conditions, and its reactivity can be influenced by other functional groups within the molecule. Therefore, several strategies are employed to enhance functional group tolerance in reactions involving boronic acids.
One of the most common challenges is the inherent sensitivity of the boronic acid group, which can undergo protodeboronation (loss of the boronic acid group) or form boroxines (anhydrides) under certain conditions nih.gov. Protecting the boronic acid as a more stable derivative is a widely adopted strategy to mitigate these side reactions. MIDA (N-methyliminodiacetic acid) boronates are air- and chromatographically stable protecting groups that are compatible with a wide range of reagents, allowing for multi-step synthesis involving complex boronic acids nih.govillinois.edu. The MIDA group can be easily cleaved under mild basic conditions to regenerate the free boronic acid when needed nih.gov.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , functional group tolerance is a key consideration. While this reaction is generally known for its broad functional group compatibility, challenges can arise with substrates bearing sensitive groups or with sterically hindered coupling partners nih.govprinceton.edu. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preserving functional groups mdpi.com. For ortho-substituted phenylboronic acids like this compound, steric hindrance can slow down the rate of transmetalation to the palladium center nih.gov. The use of bulky, electron-rich phosphine (B1218219) ligands can often overcome this issue and promote efficient coupling.
Another strategy to enhance functional group tolerance is the use of phase-switching chemistry . This technique involves tagging a substrate with a functional group, such as a boronic acid, that allows for its selective transfer between two immiscible phases. This facilitates purification by simple extraction, avoiding chromatography which can be harsh on sensitive functional groups. The boronic acid tag can then be productively converted into a desired functionality at the end of the synthesis acs.orgacs.org.
The development of milder reaction conditions is also a continuous effort to improve functional group tolerance. For instance, microwave-assisted synthesis has been shown to accelerate reaction rates and often leads to cleaner reactions with higher yields in shorter times, which can be beneficial for thermally sensitive substrates nih.gov.
The following table summarizes key strategies for enhancing functional group tolerance in reactions involving boronic acids.
| Strategy | Description | Key Advantages |
| Protection as MIDA Boronate | Conversion of the boronic acid to a stable N-methyliminodiacetic acid boronate ester. | Air and chromatographic stability; tolerance to a wide range of reagents; mild deprotection conditions. |
| Optimization of Suzuki-Miyaura Conditions | Careful selection of palladium catalyst, ligand, base, and solvent. | Overcomes steric hindrance, minimizes side reactions, and preserves sensitive functional groups. |
| Phase-Switching Chemistry | Use of the boronic acid as a "productive tag" for purification by phase extraction. | Avoids chromatography, milder purification for sensitive compounds. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Shorter reaction times, often cleaner reactions and higher yields. |
This table provides a general overview of strategies applicable to boronic acids. The optimal approach for this compound would depend on the specific reaction and the other functional groups present in the molecule.
Advanced Research Areas and Future Directions for Arylboronic Acids
Supramolecular Chemistry and Molecular Recognition Systems
Supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional architectures, is a fertile ground for the application of boronic acids. The ability of (2-Propylphenyl)boronic acid to form reversible covalent bonds is key to its potential in creating dynamic and responsive materials smolecule.com.
The foundational principle of using arylboronic acids in dynamic covalent chemistry is their reversible esterification with 1,2- and 1,3-diols to form boronate esters. This reversible nature allows for the creation of systems that can adapt and change in response to stimuli such as pH or the presence of competing diols. For this compound, this capability is central to its use in molecular recognition and the development of sensors smolecule.com.
Interaction studies have highlighted the potential of this compound in biosensing applications. The binding affinity of this compound with various diols is influenced by its structural modifications and environmental conditions like pH smolecule.com. This makes it a versatile component for designing tailored biosensors, particularly for glucose detection smolecule.com. While detailed studies with a wide array of specific diol receptors for this compound are not extensively documented in the reviewed literature, the principle remains a key area of its application. The steric hindrance from the ortho-propyl group is expected to play a significant role in the selectivity and kinetics of boronate ester formation compared to less hindered phenylboronic acids.
The capacity for dynamic bond formation positions this compound as a valuable building block for self-assembling systems. By incorporating this boronic acid functionality into larger molecules or polymers, researchers can direct the formation of organized structures smolecule.comrsc.org. The reversible nature of the boronate ester linkage allows for error correction during the assembly process, leading to thermodynamically stable and well-defined architectures such as macrocycles, cages, and polymers rsc.org.
This compound, in particular, can be used as a precursor to synthesize organic materials where its self-assembly behavior can be tailored smolecule.com. For instance, its incorporation into polymers can influence characteristics like conductivity and responsiveness to external stimuli smolecule.com. The steric bulk of the propyl group can influence the packing and geometry of the resulting self-assembled structures. While specific, complex architectures derived solely from this compound are not detailed in the available literature, its foundational role as a precursor for such materials is recognized smolecule.com. The dimer formation of this compound itself, driven by hydrogen bonding, is a fundamental example of self-assembly, with a calculated formation energy of approximately 8-10 kcal/mol smolecule.com.
Bioconjugation Methodologies
Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is a critical technology in drug development, diagnostics, and materials science. Boronic acids have emerged as versatile tools in this field due to their unique reactivity researchgate.netsemanticscholar.orgrsc.org.
The primary mechanism for boron-enabled bioconjugation is the formation of boronate esters with diol-containing biomolecules, such as carbohydrates found on the surface of cells researchgate.net. This interaction can be used for selective recognition and for the targeted delivery of therapeutic payloads researchgate.net. While the broader class of arylboronic acids is widely explored for these applications, specific studies detailing the use of this compound for conjugation with particular biomolecules are not prominently featured in the reviewed literature. However, its derivatives are noted for their utility in drug discovery and development due to their ability to interact with biological targets smolecule.com. The principles of boronate ester formation with naturally occurring residues like fructose (B13574) or sialic acid are applicable, suggesting potential pathways for its use in targeted delivery systems researchgate.net.
Achieving selective bioconjugation at a specific site on a complex biomolecule is a significant challenge. The unique reactivity of boronic acids offers several strategies to achieve this. For instance, the pH-dependent equilibrium of boronate ester formation can be exploited to control conjugation under specific physiological conditions researchgate.net. Furthermore, specialized boronic acid derivatives, such as those with ortho-carbonyl groups, have been shown to undergo rapid and stable conjugation with specific amino acid residues like N-terminal cysteines nih.gov.
While these advanced strategies are well-documented for other arylboronic acids, their specific application using this compound has not been detailed in the available research. The development of this compound derivatives tailored for highly selective bioconjugation represents a future direction for research, leveraging the unique steric and electronic influence of the propyl group to potentially fine-tune reactivity and selectivity.
Computational Design and Prediction in Boronic Acid Chemistry
Computational chemistry has become an indispensable tool in modern drug design and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For boronic acids, computational methods are crucial for understanding their acidity, binding affinities, and reaction mechanisms mdpi.com.
The acidity, or pKa, of an arylboronic acid is a critical parameter that governs its interaction with diols and its behavior in biological systems mdpi.com. Computational approaches are used to predict these values, though it is noted that obtaining accurate pKa values for arylboronic acids requires careful consideration of the different possible conformations of the hydroxyl groups and any substituents mdpi.com. For this compound, computational models predict B-O bond distances of 1.35-1.38 Å and a B-C bond length of approximately 1.56-1.57 Å, which are consistent with other ortho-substituted phenylboronic acids smolecule.com.
While comprehensive computational studies focused exclusively on the design and prediction of this compound's behavior in complex systems like enzyme active sites or self-assembling materials are not widely available, the foundational computational tools exist. Such studies would be invaluable for predicting its binding selectivity with various biological diols or for designing novel materials with tailored properties, representing a significant area for future research.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H13BO2 | smolecule.comuni.lu |
| Monoisotopic Mass | 164.10086 Da | uni.lu |
| Predicted B-O Bond Length | 1.35-1.38 Å | smolecule.com |
| Predicted B-C Bond Length | 1.56-1.57 Å | smolecule.com |
| Predicted Dimer Formation Energy | 8-10 kcal/mol | smolecule.com |
Emerging Synthetic Methodologies and Catalytic Systems
The synthesis of arylboronic acids has moved beyond traditional methods, such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters, towards more sophisticated catalytic approaches. orgsyn.org These modern techniques offer greater functional group tolerance, milder reaction conditions, and improved efficiency.
A cornerstone of modern arylboronic acid synthesis is the Miyaura borylation , a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). smolecule.comrsc.org Research in this area focuses on developing highly active catalyst systems capable of coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides. rsc.orgorganic-chemistry.org For sterically demanding substrates like this compound, specialized palladium catalysts featuring bulky, electron-rich ligands are crucial. N-heterocyclic carbenes (NHCs) and biaryl phosphines have emerged as highly effective ligands that promote the necessary oxidative addition and reductive elimination steps in the catalytic cycle, enabling the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls in high yields. organic-chemistry.orgresearchgate.net
A significant advancement is the direct C–H bond borylation , which offers a more atom-economical route by avoiding the need for pre-functionalized aryl halides. sigmaaldrich.com Iridium- and rhodium-based catalysts have proven particularly effective for the regioselective borylation of arenes. sigmaaldrich.comrsc.org Iridium catalysis, often using ligands like bipyridine, allows for the direct conversion of aromatic C–H bonds to C–B bonds with high selectivity, governed primarily by steric factors. sigmaaldrich.com This method streamlines the synthesis of valuable arylboronic esters from simple hydrocarbon precursors.
Furthermore, metal-free borylation methodologies are gaining traction as a sustainable alternative. These methods include photoinduced reactions where visible light mediates the borylation of haloarenes and arylammonium salts. organic-chemistry.org Other approaches utilize boron-based reagents like diboron in the presence of a super electron donor, activated by light, to achieve the borylation of unactivated aryl chlorides without a transition metal catalyst. organic-chemistry.org
| Methodology | Catalyst/Reagent | Substrates | Key Features |
| Miyaura Borylation | Pd complexes with bulky phosphine (B1218219) or NHC ligands | Aryl/heteroaryl halides and triflates | High efficiency for sterically hindered substrates; wide functional group tolerance. rsc.orgorganic-chemistry.orgorganic-chemistry.org |
| C–H Borylation | Iridium or Rhodium complexes | Arenes and heteroarenes | Direct functionalization of C-H bonds; high atom economy and regioselectivity. sigmaaldrich.comrsc.org |
| Photoinduced Borylation | Photocatalysts (e.g., phenothiazine) or light-activated donors | Haloarenes, phenols, anilines | Metal-free conditions; operates under visible light. organic-chemistry.org |
| Grignard-Based Routes | Trialkyl borate with Grignard reagents | Aryl halides (for Grignard formation) | Traditional method, effective but can have lower functional group tolerance. smolecule.com |
Utility in Medicinal Chemistry Scaffold Construction
Arylboronic acids are indispensable building blocks in medicinal chemistry and drug discovery. nih.govnih.gov Their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions make them ideal starting points for the synthesis of complex molecular scaffolds. nih.govchem-soc.si
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of arylboronic acids in this context. whiterose.ac.uk This palladium-catalyzed reaction enables the precise and efficient formation of a C-C bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide. nih.gov This capability is fundamental to constructing the biaryl and heteroaryl motifs that form the core of numerous approved drugs and clinical candidates. whiterose.ac.uk Compounds like this compound are particularly useful for introducing sterically congested ortho-substituted phenyl groups, which can be used to modulate the conformation of a molecule to enhance its binding affinity to a biological target. organic-chemistry.org
Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a key pharmacophore. It can form reversible covalent bonds with hydroxyl groups present in the active sites of enzymes, particularly serine proteases. nih.gov This unique binding mode has been exploited in the design of potent enzyme inhibitors. The first FDA-approved drug containing a boronic acid, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma. nih.govnih.gov Its success spurred further research, leading to the approval of other boronic acid-based drugs like Ixazomib , another proteasome inhibitor. nih.govnih.gov
The versatility of arylboronic acids allows for their incorporation into a vast array of molecular frameworks. They have been used to synthesize scaffolds for human neutrophil elastase (HNE) inhibitors, autotaxin inhibitors for cancer therapy, and dual-target inhibitors that act on both histone deacetylases (HDAC) and the proteasome. nih.govmdpi.com The ability to readily modify the aryl ring of the boronic acid provides a straightforward way to conduct structure-activity relationship (SAR) studies, optimizing the potency and pharmacokinetic properties of lead compounds. mdpi.comresearchgate.net The continued development of novel boronic acid building blocks and coupling methodologies promises to further expand the chemical space accessible to medicinal chemists, facilitating the discovery of next-generation therapeutics.
Analytical and Spectroscopic Techniques for Research Level Characterization
Methodologies for Purity and Structural Assessment in Research
The assessment of purity and the elucidation of the structure of (2-Propylphenyl)boronic acid rely on a combination of chromatographic and spectroscopic methods. A significant characteristic of boronic acids that influences their analysis is the tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. wiley-vch.dereddit.com This equilibrium between the monomeric acid and the boroxine (B1236090) can complicate spectral interpretation, necessitating specific analytical strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound.
¹H and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the verification of the propyl and phenyl groups and their connectivity.
¹¹B NMR: This is a particularly powerful and convenient tool for characterizing boronic acids as it directly probes the boron atom. nsf.govnih.gov The chemical shift in ¹¹B NMR provides structural information and can be used to monitor transformations at the boron center. nsf.govnih.gov For phenylboronic acids, the trigonal, sp²-hybridized boron atom typically resonates in a characteristic region of the spectrum. wiley-vch.de
A common issue in the NMR analysis of boronic acids is the potential for peak broadening or the appearance of multiple sets of signals due to the presence of both the monomer and its trimeric boroxine anhydride. reddit.com To overcome this and obtain a clear spectrum of the monomeric species, the analysis is often performed in a solvent such as deuterated methanol (B129727) (CD₃OD) or deuterium (B1214612) oxide (D₂O). reddit.com These solvents readily break down the boroxine structure, simplifying the spectrum. reddit.com
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to identify impurities. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common approach.
Electrospray Ionization (ESI): ESI-MS is frequently used for the analysis of boronic acids. rsc.orgscirp.org In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. uni.lu In positive ion mode, adducts with sodium [M+Na]⁺ or other cations may be detected. uni.lu Optimized conditions are crucial to minimize the formation of boroxines, solvent adducts, and dimer ions, which can complicate the mass spectrum. rsc.org
LC-MS/MS: For quantifying trace-level impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity. scirp.org This technique is valuable for ensuring the high purity required for many applications.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 165.10814 |
| [M+Na]⁺ | 187.09008 |
| [M-H]⁻ | 163.09358 |
| [M+NH₄]⁺ | 182.13468 |
Chromatographic Techniques
Chromatography is indispensable for both the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of aromatic boronic acids. sielc.com An ultra-high-performance liquid chromatography (UHPLC) method coupled with UV detection can provide rapid and efficient analysis. rsc.org A typical method might use a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. rsc.org The recovery values for boronic acids in such methods are generally high (97.1% to 105.7%), with precision (relative standard deviation) below 2.0%. rsc.org
Column Chromatography: For purification on a preparative scale, column chromatography using silica (B1680970) gel or neutral alumina (B75360) is often effective. researchgate.net The choice of eluent system depends on the polarity of the compound and any impurities present. researchgate.net
Other Techniques
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretching of the hydroxyl groups and the B-O stretching of the boronic acid moiety. nih.gov
X-ray Crystallography: For an unambiguous determination of the molecular structure in the solid state, single-crystal X-ray diffraction is the definitive method. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding that links boronic acid molecules in the crystal lattice. wiley-vch.de
Advanced Spectroscopic Methods in Mechanistic Studies
Advanced spectroscopic techniques are crucial for investigating the reaction mechanisms involving this compound, for instance, in Suzuki-Miyaura cross-coupling reactions or in its interactions with diols. researchgate.netrsc.org These methods allow for the real-time monitoring of reactions, the identification of transient intermediates, and a deeper understanding of reaction kinetics and dynamics. researchgate.netirma-international.org
In-Situ NMR Spectroscopy
Monitoring reactions directly in the NMR tube provides powerful mechanistic insights.
¹¹B NMR for Reaction Monitoring: The chemical shift of ¹¹B is highly sensitive to the coordination environment of the boron atom. nsf.govnih.gov This makes ¹¹B NMR an excellent tool for studying the interaction of this compound with diols. The transformation from the trigonal boronic acid to a tetrahedral boronate ester upon binding is accompanied by a distinct change in the ¹¹B chemical shift, allowing for the direct observation of this key mechanistic step. nsf.govnih.gov
Variable-Temperature (VT) NMR: VT-NMR studies can help to identify and characterize reaction intermediates that may only be stable at low temperatures. They can also provide thermodynamic and kinetic information about dynamic processes.
Mass Spectrometry for Reaction Monitoring
Real-time monitoring of reaction mixtures by mass spectrometry can track the consumption of reactants and the formation of products and intermediates. rsc.org Techniques like ESI-MS can be directly coupled to a reaction vessel to provide a continuous profile of the species present in the solution as the reaction progresses.
Vibrational Spectroscopy (FT-IR and Raman)
In-Situ FT-IR: Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the progress of a reaction by tracking changes in the vibrational bands of functional groups. researchgate.net For example, the B-O stretching frequency can shift upon esterification or other transformations at the boronic acid moiety.
Computational and Spectroscopic Synergy
Modern mechanistic studies often combine experimental spectroscopic data with computational quantum chemistry calculations. nih.govrsc.org
Density Functional Theory (DFT): DFT calculations can be used to model proposed reaction pathways and calculate the energies of reactants, transition states, and products. rsc.org This theoretical data, when correlated with experimental observations from techniques like NMR and MS, can provide a highly detailed picture of the reaction mechanism. nih.govrsc.org
| Technique | Application in Mechanistic Studies | Information Obtained |
|---|---|---|
| In-Situ ¹¹B NMR | Monitoring reactions with diols or other nucleophiles. nsf.govnih.gov | Observing the change in boron coordination (trigonal to tetrahedral), reaction kinetics, and equilibrium positions. |
| In-Situ ESI-MS | Real-time tracking of reactants, intermediates, and products. rsc.org | Identification of transient species, reaction progress monitoring. |
| In-Situ FT-IR | Following changes in functional groups during a reaction. researchgate.net | Kinetics of bond formation/cleavage (e.g., B-O bonds). |
| Computational Modeling (e.g., DFT) | Simulating reaction pathways and interpreting spectra. rsc.org | Energetics of intermediates and transition states, theoretical validation of reaction mechanisms. |
Q & A
Basic: What are the recommended methods for synthesizing and purifying (2-Propylphenyl)boronic acid in laboratory settings?
Methodological Answer:
Synthesis typically involves cross-coupling reactions, such as Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) . Post-synthesis, purification is critical to ensure high purity (>97%):
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to obtain crystalline solids .
- Purity Assessment : Validate via HPLC or ¹H/¹³C NMR spectroscopy, ensuring absence of residual solvents or unreacted precursors .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve hydrogen-bond networks and polymorphic forms (e.g., triclinic vs. monoclinic systems) to understand solid-state reactivity .
- NMR Spectroscopy : Use ¹¹B NMR to confirm boronic acid functionality (~30 ppm for trigonal planar BO₃) and ¹H NMR to analyze substituent effects on the phenyl ring .
- Infrared (IR) Spectroscopy : Identify B–O stretching vibrations (~1,350 cm⁻¹) and O–H bonds from boronic acid dimerization .
Advanced: How can researchers determine the kinetic parameters of this compound's binding with diol-containing biomolecules?
Methodological Answer:
-
Stopped-Flow Fluorescence : Monitor real-time binding kinetics (e.g., with fluorescently tagged sugars like Alizarin Red S). Measure kₒₙ (association rate) and kₒff (dissociation rate) under physiological pH .
-
Data Interpretation :
Sugar kₒₙ (M⁻¹s⁻¹) kₒff (s⁻¹) Binding Affinity Trend D-Fructose ~1,200 0.05 Fructose > Mannose > Glucose Reference trends from analogous boronic acids .
Advanced: What computational strategies are employed to predict the chemical reactivity and diversity of this compound derivatives?
Methodological Answer:
- QSAR Descriptors : Extract 1,357 molecular descriptors (e.g., topological, electronic) using RDKit and Mordred libraries. Filter collinear parameters to retain 613 descriptors for PCA .
- Chemical Space Mapping : Apply k-means clustering on the first 15 principal components (63% variance) to select diverse derivatives for experimental validation .
- Rational Design : Use docking simulations to predict interactions with biological targets (e.g., enzymes, polysaccharides) .
Advanced: What experimental approaches are used to study the polymorphic behavior of this compound and its impact on chemical reactivity?
Methodological Answer:
- Polymorph Screening : Crystallize under varied conditions (solvent, temperature) and analyze using single-crystal X-ray diffraction. Compare hydrogen-bonding motifs (e.g., dimeric vs. linear chains) .
- Reactivity Testing : Compare Suzuki-Miyaura coupling efficiency between polymorphs. For example, triclinic forms may exhibit faster reaction rates due to accessible boron centers .
Advanced: How can boronic acid-functionalized materials be optimized for specific applications such as molecular recognition or separation?
Methodological Answer:
- Functionalization : Covalently attach this compound to resins (e.g., polystyrene) via Mitsunobu or amide coupling. Measure boronic acid loading via titration (e.g., ~1.22 mmol/g for carboxyphenyl derivatives) .
- Adsorption Optimization : Tune pH (e.g., pH 8–9 for diol binding) and evaluate selectivity using competitive assays (e.g., fructose vs. glucose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
